molecular formula C14H14N4O B3140955 N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine CAS No. 478062-71-4

N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

Cat. No.: B3140955
CAS No.: 478062-71-4
M. Wt: 254.29 g/mol
InChI Key: PDWUTKRLIYHUQR-UHFFFAOYSA-N
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Description

N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound featuring an oxazolo[5,4-d]pyrimidine core substituted with a benzyl group and two methyl groups. The oxazolo[5,4-d]pyrimidine scaffold is structurally analogous to purine bases, enabling interactions with biological targets such as enzymes, receptors, or nucleic acids .

Properties

IUPAC Name

N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-10-12-13(15-9-16-14(12)19-17-10)18(2)8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWUTKRLIYHUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=NC=NC(=C12)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701179225
Record name N,3-Dimethyl-N-(phenylmethyl)isoxazolo[5,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478062-71-4
Record name N,3-Dimethyl-N-(phenylmethyl)isoxazolo[5,4-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478062-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,3-Dimethyl-N-(phenylmethyl)isoxazolo[5,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminooxazole-4-carboxylic acid esters with acid isothiocyanates to form thioureas, which are then subjected to S-methylation followed by cyclization-aromatic substitution with ammonia in methanol . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where specific substituents on the oxazole or pyrimidine rings are replaced by other groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Key Insights :

  • Electron-Withdrawing Groups : Compounds like the 4-(trifluoromethyl)phenyl derivative () may exhibit stronger target binding due to enhanced electrophilicity.
  • Immunosuppression: Cyclohexylideneamino and hydroxyphenyl substituents (e.g., compound RM-33) correlate with immunosuppressive action .
  • Anticancer Selectivity: Derivatives with moderate lipophilicity (e.g., 3a–j) show lower toxicity to normal fibroblasts (NHDF) compared to reference drugs .
Cytotoxicity and Selectivity

Data from oxazolo[5,4-d]pyrimidines 3a–j ():

Cell Line CC50 Range (µM) Reference Drug (5-FU/Cisplatin CC50)
NHDF (normal) 124.65–171.81 5-FU: 15.2 µM; Cisplatin: 8.7 µM
LoVo (cancer) 24.65–89.34 5-FU: 9.8 µM; Cisplatin: 6.3 µM

The target compound’s benzyl group may further improve selectivity by reducing interactions with healthy cells.

Immunomodulatory Potential

Compounds like RM-33 (hydroxyphenyl-substituted) suppress polyclonal antibody production, suggesting utility in autoimmune diseases . The benzyl group in the target compound could similarly modulate immune responses.

Biological Activity

N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the oxazolo[5,4-d]pyrimidine class. Its unique structure and potential biological activities make it a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, presenting data from various studies and highlighting its potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 478062-71-4
  • Molecular Formula : C14H14N4O
  • Molecular Weight : 254.29 g/mol

Biological Activities

This compound exhibits a range of biological activities that are being explored for their therapeutic potential:

1. Anticancer Activity

Research indicates that compounds similar to this compound can inhibit cancer cell proliferation. A study highlighted that certain derivatives demonstrated favorable pharmacokinetic profiles and notable in vivo efficacy against cancer cell lines by inducing apoptosis through the inhibition of specific kinases involved in cell cycle regulation .

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against various bacterial strains, suggesting mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

3. Enzyme Inhibition

This compound's potential as an enzyme inhibitor has been investigated. It may act on key enzymes involved in disease processes such as acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. The structure-activity relationship (SAR) studies have indicated that modifications to the compound can enhance its inhibitory potency .

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets within cells:

  • Inhibition of Kinases : By inhibiting kinases involved in cell division and survival signaling pathways.
  • Enzyme Interaction : Potentially binding to active sites on enzymes such as AChE and disrupting their function.

Comparative Analysis with Similar Compounds

A comparative analysis with other oxazolo[5,4-d]pyrimidines reveals that while they share structural similarities, the specific substitutions on the benzyl and dimethyl groups significantly influence their biological activity.

Compound NameStructureActivity TypeRemarks
This compoundStructureAnticancerEffective against various cancer cell lines
3-Methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine-AntimicrobialExhibits significant antibacterial activity .
Pyrido[2,3-d]pyrimidines-Enzyme InhibitionKnown for diverse biological activities but different target specificity

Case Studies

Several case studies have demonstrated the efficacy of related compounds in clinical settings:

  • Cancer Treatment : A derivative was selected for clinical trials due to its ability to arrest cells in mitosis and induce cell death through KSP inhibition .
  • Neurodegenerative Disorders : Compounds targeting AChE have been evaluated for their potential to alleviate symptoms associated with Alzheimer's disease through enhanced cholinergic signaling .

Q & A

Q. What are common synthetic routes for constructing the oxazolo[5,4-d]pyrimidine scaffold?

The core scaffold is typically synthesized via cyclodehydration of 5-(acylamino)-4-hydroxypyrimidines or by functionalizing 5-aminooxazole-4-carbonitrile derivatives. For example, 5-aminooxazole-4-carbonitrile serves as a versatile precursor for pyrimidine ring closure, enabling substitutions at key positions (e.g., N-benzyl and methyl groups) through sequential reactions with amines and alkylating agents . Alternative methods include ring-closure reactions of 1,2-oxazole-4-carbohydrazides with orthoesters, yielding oxazolo[5,4-d]pyrimidin-4(5H)-ones in moderate yields (46–74%) .

Q. How is the purity and structural integrity of N-benzyl-N,3-dimethyl derivatives validated?

Methodological validation involves:

  • HPLC : To assess purity (>98% is typical for bioactive studies) .
  • NMR spectroscopy : Confirms substitution patterns (e.g., benzyl and methyl groups at N and C3 positions) .
  • Mass spectrometry : Validates molecular weight (e.g., 150.138 g/mol for the base scaffold) .

Q. What in vitro assays are used to screen bioactivity for this compound class?

Common assays include:

  • Enzyme inhibition : Testing against targets like fatty acid amide hydrolase (FAAH) or monoglyceride lipase .
  • Antiviral activity : Cytotoxicity and efficacy evaluations in viral models (e.g., SARS-CoV-2 Mpro inhibition via molecular docking and enzymatic assays) .
  • Immunosuppressive properties : Measurement of polyclonal antibody production suppression in immune cell cultures .

Advanced Research Questions

Q. How do substituents at the N-benzyl and C3-methyl positions influence bioactivity?

Substituent effects are critical for structure-activity relationships (SAR):

  • N-Benzyl group : Enhances lipophilicity, improving membrane permeability and target engagement (e.g., antiviral or enzyme inhibition) .
  • C3-Methyl group : Reduces steric hindrance, optimizing binding to hydrophobic enzyme pockets (observed in immunosuppressive analogs) .
  • Modifications : Cyclohexylidene or 4-hydroxyphenyl substituents at position 5 alter activity profiles (e.g., immunosuppressive IC50 values vary by >10-fold) .
Substituent PositionExample ModificationBioactivity ImpactReference
N-Benzyl4-FluorobenzylEnhanced antiviral potency
C3-MethylNone (retained)Baseline activity
Position 5CyclohexylideneaminoImmunosuppression

Q. What strategies address low yields in oxazolo[5,4-d]pyrimidine synthesis?

Yield optimization strategies include:

  • Catalytic systems : Use of triethylamine in dioxane for amine substitutions, achieving >80% yields in 7-amine-substituted derivatives .
  • Temperature control : Maintaining 105–110°C during chlorination (POCl3/Me2NPh) to minimize side reactions .
  • Precursor functionalization : Starting with pre-functionalized oxazolones to streamline pyrimidine ring formation .

Q. How can conflicting bioactivity data across studies be resolved?

Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources .
  • Compound purity : Impurities >2% can skew IC50 values; rigorous HPLC validation is essential .
  • Structural analogs : Subtle changes (e.g., oxazolo[4,5-d] vs. [5,4-d] isomers) drastically alter activity . Replicating studies with standardized protocols and pure isomers is critical.

Q. What computational tools predict drug-likeness and target interactions for these derivatives?

  • In silico ADMET : Tools like SwissADME assess solubility, permeability, and metabolic stability .
  • Molecular docking : Used to predict binding affinities for targets like SARS-CoV-2 Mpro or FAAH .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .

Methodological Challenges

Q. What are the limitations in characterizing reactive intermediates during synthesis?

  • Short-lived intermediates : Use low-temperature NMR or trapping agents (e.g., DMSO for chlorinated species) .
  • Byproduct identification : LC-MS/MS helps detect and quantify side products (e.g., over-chlorinated derivatives) .

Q. How can researchers improve selectivity in enzyme inhibition assays?

  • Counter-screening : Test against related enzymes (e.g., COX-2 for FAAH inhibitors) to rule off-target effects .
  • Probe substrates : Use fluorogenic or radiolabeled substrates (e.g., arachidonoyl-AMC for FAAH) for real-time activity monitoring .

Data Interpretation and Reproducibility

Q. Why do some oxazolo[5,4-d]pyrimidines show divergent activities in similar assays?

Divergence arises from:

  • Cellular context : Tumor vs. immune cells may express varying enzyme isoforms .
  • Redox sensitivity : Thiol-containing derivatives (e.g., 5-thio analogs) may oxidize in culture media, altering activity .
  • Batch variability : Ensure consistent synthetic protocols (e.g., solvent purity, reaction time) across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Reactant of Route 2
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N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

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